Molecular Bulk and Ring Substitution vs. Parent 2-Oxabicyclo[2.2.2]octan-3-one
The target compound possesses a molecular weight of 320.38 g·mol−1 (C18H24O5) compared with 126.15 g·mol−1 (C7H10O2) for the unsubstituted 2-oxabicyclo[2.2.2]octan-3-one core . This 2.5-fold increase in mass directly reflects the addition of the 3,4,5-trimethoxyphenyl and two methyl groups, which simultaneously increase the number of hydrogen-bond acceptors from 2 to 5 and introduce extensive hydrophobic surface area. The difference in calculated logP is estimated at >2.5 log units based on fragment-based predictions, although no experimentally determined logP is available for the target compound [1].
| Evidence Dimension | Molecular weight and atom count |
|---|---|
| Target Compound Data | MW 320.38 g·mol−1; C18H24O5; HBA 5; HBD 0 |
| Comparator Or Baseline | 2-Oxabicyclo[2.2.2]octan-3-one (CAS 4350-84-9): MW 126.15 g·mol−1; C7H10O2; HBA 2; HBD 0 |
| Quantified Difference | ΔMW = +194.23 g·mol−1; ΔHBA = +3 |
| Conditions | Calculated properties from ChemSpider and PubChem entries |
Why This Matters
A larger, more functionalised scaffold occupies a substantially different chemical space, making it unsuitable as a direct replacement in any existing SAR series designed around the parent core.
- [1] Predicted logP values from ACD/Labs Percepta and SwissADME platforms (accessed via PubChem annotations). View Source
